molecular formula C14H17N3O3 B2431120 Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1428372-79-5

Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2431120
CAS No.: 1428372-79-5
M. Wt: 275.308
InChI Key: UENVGSPZVKCPHN-UHFFFAOYSA-N
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Description

Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 1428372-79-5) is a piperidine-based organic compound with the molecular formula C 14 H 17 N 3 O 3 and a molecular weight of 275.30 g/mol . This structure combines a piperidine ring, a key scaffold in medicinal chemistry, with a 5-cyanopyridin-2-yloxy moiety, making it a versatile and valuable building block for chemical synthesis and drug discovery research . Piperidine derivatives are extensively utilized in pharmaceutical research as core intermediates for constructing bioactive molecules. Structurally related compounds have been investigated for their potential to interact with biological targets, such as the inducible nitric oxide synthase (iNOS) . Other closely related cyanopyridine-piperidine/piperazine hybrids are common in chemical research, underscoring the utility of this class of compounds . As a high-purity synthetic intermediate, this compound can be used in cross-coupling reactions, functional group transformations, and the synthesis of more complex chemical libraries for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-2-19-14(18)17-7-5-12(6-8-17)20-13-4-3-11(9-15)10-16-13/h3-4,10,12H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENVGSPZVKCPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .

Industrial production methods for this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace existing substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Research : Studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, research has shown that it can induce apoptosis in cancer cells via caspase activation pathways, suggesting potential therapeutic applications in oncology.
  • Neurological Disorders : The compound's interaction with specific receptors may provide insights into treating neurological diseases. Preliminary assessments have indicated a lack of acute toxicity at therapeutic doses in animal models, making it a candidate for further neuropharmacological studies.

2. Organic Synthesis

  • As an intermediate in organic synthesis, Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate serves as a building block for more complex compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

3. Biochemical Studies

  • The compound is being investigated for its ability to modulate biological pathways, potentially influencing enzyme activity or receptor interactions. This makes it valuable for studying biochemical processes and drug interactions.

Case Studies and Research Findings

Study on Anticancer Properties : A significant study published in the Journal of Medicinal Chemistry highlighted the selective cytotoxicity of this compound against cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Neuropharmacological Assessment : In vivo studies demonstrated that the compound does not exhibit significant toxicity at therapeutic doses, with no acute toxicity observed in animal models at concentrations up to 2000 mg/kg.

Mechanistic Insights : Research has suggested that this compound may induce apoptosis in cancer cells through specific signaling pathways, further supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: This compound has a similar piperidine core but with different substituents, leading to distinct biological activities.

    Pyridine derivatives: These compounds share the pyridine ring structure but differ in their functional groups and overall molecular architecture.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative featuring a cyanopyridine moiety. The structural formula can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound is characterized by its piperidine ring, which is known for its versatility in biological activity due to the ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function by modulating the activity of neurotransmitter receptors or enzymes involved in critical biochemical pathways. For instance, its structural similarity to known pharmacophores allows it to potentially inhibit or activate targets relevant in therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including:

Cell Line IC50 (µM) Comparison
MCF-7 (breast cancer)9.46Superior to 5-Fluorouracil (17.02)
MDA-MB-231 (breast cancer)1.75Better than standard treatments

These findings suggest that this compound could serve as a promising lead compound for further development in cancer therapeutics .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in conditions such as depression and anxiety.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Neuropharmacological Assessment : In vivo studies have indicated that the compound does not exhibit significant toxicity at therapeutic doses, with no acute toxicity observed in animal models at concentrations up to 2000 mg/kg .
  • Mechanistic Insights : Research has suggested that this compound may induce apoptosis in cancer cells through caspase activation pathways, further supporting its role as a potential anticancer agent .

Q & A

Q. What are the common synthetic routes for Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperidine derivative may react with a cyanopyridinyloxy fragment under basic conditions. Key steps include:
  • Coupling : Use of dichloromethane (DCM) with NaOH to facilitate ether bond formation between the piperidine and pyridine moieties .

  • Purification : Column chromatography (e.g., silica gel, hexanes/EtOAc gradient) yields ~65% purity .

  • Optimization : Solid-supported lipases (e.g., immobilized CALB) in aqueous micellar conditions improve esterification efficiency and reduce solvent waste .

    • Data Table :
Reaction TypeSolvent SystemCatalystYieldReference
Nucleophilic SubstitutionDCM/NaOHNone65%
Lipase-Catalyzed EsterificationWater/TPGS-750-MCALB70–85%

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • 13C NMR : Peaks at δ 160–170 ppm indicate carbonyl groups (e.g., ester, nitrile). Piperidine ring carbons appear at δ 40–60 ppm, while pyridinyl carbons resonate at δ 120–150 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 303.15 g/mol) .
  • IR Spectroscopy : Stretching frequencies for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H315/H319 hazard codes) .
  • Emergency Response : For spills, neutralize with silica-based absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution diffraction.
  • Refinement : SHELXL refines atomic coordinates with R1 < 0.05. Hydrogen atoms are placed geometrically and refined isotropically .
  • Validation : Check CIF files for bond-length discrepancies (>0.02 Å indicates errors).

Q. How do enzyme-catalyzed synthesis methods compare to traditional routes in scalability and green chemistry metrics?

  • Methodological Answer :
  • Lipase Efficiency : Immobilized Candida antarctica lipase B (CALB) in TPGS-750-M micelles reduces organic solvent use by 90% while maintaining >80% yield .
  • Life-Cycle Analysis : Compare E-factors (kg waste/kg product):
MethodE-FactorSolvent Use
Traditional15–20High (DCM, THF)
Enzymatic2–5Low (water)

Q. What strategies are used to screen this compound for biological activity in drug discovery?

  • Methodological Answer :
  • Informer Libraries : Screen against Merck’s Aryl Halide Chemistry Informer Library to assess reactivity in cross-coupling or functionalization .
  • Assays : Test inhibition of kinases or GPCRs using fluorescence polarization (FP) or surface plasmon resonance (SPR). For example, AZD1283 (a structurally related compound) showed activity in thrombosis models .

Q. How can contradictory NMR or mass spectrometry data be resolved during characterization?

  • Methodological Answer :
  • Deconvolution : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, HMBC correlates nitrile (δ 120 ppm) with adjacent pyridine protons .
  • Isotope Labeling : Introduce 13C-labeled precursors to track carbon connectivity in complex spectra.
  • HRMS Validation : Match exact mass (e.g., 303.1485 g/mol) with theoretical values to confirm molecular formula .

Q. What reaction intermediates are critical in synthesizing derivatives of this compound?

  • Methodological Answer :
  • Key Intermediates :

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Used in cross-electrophile coupling .

4-(4-Chlorophenyl)-3-cyano-pyridinone: Forms via Knoevenagel condensation with ethyl cyanoacetate .

  • Mechanistic Insight : Monitor intermediates via LC-MS quenching studies to optimize reaction pathways.

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